molecular formula C7H6F2O2 B1306883 2,4-Difluoro-3-methoxyphenol CAS No. 886499-27-0

2,4-Difluoro-3-methoxyphenol

Cat. No. B1306883
M. Wt: 160.12 g/mol
InChI Key: YKDVTFGQQQDBNM-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxyphenol is a compound that is structurally related to methoxyphenols, which are known to be structural fragments of various antioxidants and biologically active molecules. These compounds have the ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter, which is significant for their chemical behavior and interactions .

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-methoxyphenylseleno)-1,3-dithiane, involves the reaction of 2-chloro-1,3-dithiane with sodium arylselenolates . Another related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, is synthesized by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide . These methods suggest potential pathways for the synthesis of 2,4-Difluoro-3-methoxyphenol, which may involve similar reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the crystal structure of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol reveals the presence of intermolecular non-classical hydrogen bonds and an intramolecular interaction, which contribute to the stabilization of the structure . These findings provide insights into the possible molecular structure of 2,4-Difluoro-3-methoxyphenol, which may also exhibit similar hydrogen bonding patterns.

Chemical Reactions Analysis

While the specific chemical reactions of 2,4-Difluoro-3-methoxyphenol are not detailed in the provided papers, the general behavior of methoxyphenols in reactions can be inferred. Methoxyphenols are known to participate in hydrogen bonding, which can influence their reactivity in various chemical environments . The presence of fluorine atoms in the compound may also affect its reactivity due to the electronegative nature of fluorine, which can impact the electron distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols have been extensively studied, including their thermodynamic properties such as standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies . These properties are influenced by the molecular structure and the strength of hydrogen bonding. The substitution of hydrogen atoms with fluorine in 2,4-Difluoro-3-methoxyphenol is likely to alter these properties, potentially leading to differences in volatility, solubility, and stability compared to unsubstituted methoxyphenols.

Scientific Research Applications

Synthesis of Liquid Crystal Compounds

Research demonstrates the utilization of difluoromethoxyphenols in the synthesis of liquid crystal compounds. For example, difluoro-4-alkoxyphenols have been prepared and used to synthesize ester liquid crystal compounds, which were then analyzed for their structural properties and phase transition temperatures, indicating their potential application in liquid crystal display technologies (Hou Guang, 2004).

Development of Fluorescent Probes

Compounds structurally related to 2,4-Difluoro-3-methoxyphenol have been explored for their potential in developing fluorescent probes. For instance, BODIPY-based hydroxyaryl derivatives, including those with difluoro substituents, show promise as fluorescent pH probes excitable with visible light, exhibiting significant fluorescence enhancement upon varying solution acidity (Mukulesh Baruah et al., 2005).

Antitumor Activity

Certain derivatives of methoxyphenols, including those with difluorophenol components, have been synthesized and evaluated for their antitumor activities. For example, 2,3-diarylbenzofuran derivatives have shown effective inhibitory activities against the proliferation of HeLa cells, suggesting the potential of these compounds in cancer treatment (Guo-Xue He et al., 2017).

Photophysical Behavior Characterization

The study of DFHBI derivatives, which include difluorophenol groups, has enhanced the understanding of fluorogenic molecules that bind RNA aptamers for imaging purposes. This research provides valuable insights into the photophysical behavior of these compounds, suggesting their utility in biochemical assays and molecular biology (K. Santra et al., 2019).

Electrocatalytic CO2 Reduction

Difluorophenol derivatives have been explored for their role in electrocatalytic CO2 reduction, demonstrating how modifications in molecular structure can influence catalytic activity and selectivity. The research highlights the potential of these compounds in sustainable chemistry and energy conversion processes (K. T. Ngo et al., 2017).

properties

IUPAC Name

2,4-difluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDVTFGQQQDBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393396
Record name 2,4-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methoxyphenol

CAS RN

886499-27-0
Record name 2,4-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886499-27-0
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